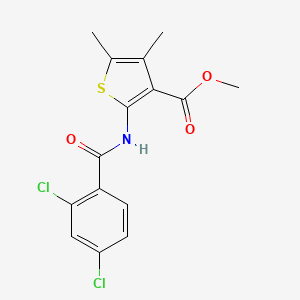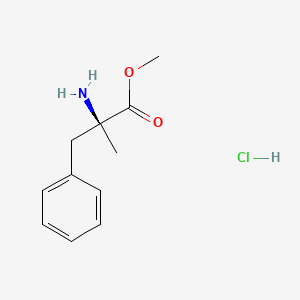
(4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
The compound's structure, notably the presence of a piperazine group, aligns with characteristics observed in molecules like Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. Such compounds are employed extensively in cellular biology for chromosome and nuclear staining, and for analyzing nuclear DNA content via flow cytometry. They also find use as radioprotectors and topoisomerase inhibitors, offering a foundation for drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Enzyme Inhibition and Drug Metabolism
Compounds with piperazine constituents are recognized for their roles in inhibiting Cytochrome P450 enzymes, critical in drug metabolism. Such inhibition is crucial in managing drug-drug interactions, especially in scenarios involving multiple drug administration. The selective inhibition of specific CYP isoforms, facilitated by compounds with structures akin to the one , aids in predicting potential drug interactions (Khojasteh et al., 2011).
Receptor Binding and Drug Development
Compounds with structures incorporating elements like piperazine are crucial in developing drugs targeting D2-like receptors. These receptors are significant in treating neuropsychiatric disorders. The structure-function relationship of these compounds, especially the role of arylalkyl substituents, is pivotal in enhancing the potency and selectivity of drugs aimed at these receptors, thus guiding the development of antipsychotic agents (Sikazwe et al., 2009).
Fluorescence-based Applications
The compound's structure indicates potential use in fluorescence-based applications, given the relevance of similar structures in developing chemosensors. Compounds based on components like 4-methyl-2,6-diformylphenol, which shares structural similarities, are documented for their high selectivity and sensitivity in detecting various analytes, including metal ions, anions, and neutral molecules (Roy, 2021).
Antimicrobial and Anticancer Potential
The presence of thiazol and pyrazol groups in the compound's structure suggests potential antimicrobial and anticancer activities. Thiazol and pyrazol derivatives are known for their biological activities, including inhibiting cancer cell growth by modulating specific genes and proteins involved in cancer progression. Such compounds are instrumental in the development of novel bioactive molecules for therapeutic applications (Moorthy et al., 2023).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(2-fluorophenyl)piperazine, which is then coupled with 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid to form the second intermediate, (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone. The synthesis pathway involves a series of reactions, including coupling, condensation, and reduction reactions.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "4-methyl-2-(p-tolyl)thiazol-5-amine", "ethyl chloroformate", "sodium hydride", "methyl iodide", "sodium borohydride", "acetic acid", "triethylamine", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(2-fluorophenyl)piperazine", "React 2-fluoroaniline with piperazine in the presence of sodium hydride and dimethylformamide to form 4-(2-fluorophenyl)piperazine.", "Step 2: Synthesis of 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid", "React 4-methyl-2-(p-tolyl)thiazol-5-amine with ethyl chloroformate in the presence of triethylamine and chloroform to form 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid.", "Step 3: Synthesis of (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone", "Couple 4-(2-fluorophenyl)piperazine with 3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and dimethylformamide to form (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone.", "Reduce the intermediate product with sodium borohydride in the presence of acetic acid and water to form the final product, (4-(2-fluorophenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone." ] } | |
CAS-Nummer |
1257834-50-6 |
Molekularformel |
C25H24FN5OS |
Molekulargewicht |
461.56 |
IUPAC-Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24FN5OS/c1-16-7-9-18(10-8-16)24-27-17(2)23(33-24)20-15-21(29-28-20)25(32)31-13-11-30(12-14-31)22-6-4-3-5-19(22)26/h3-10,15H,11-14H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
XZDQJEZZRSBYLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)
![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)

